![molecular formula C19H24INO2 B10886077 N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-2-methylpropan-2-amine](/img/structure/B10886077.png)
N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-2-methylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(BENZYLOXY)-3-IODO-5-METHOXYBENZYL]-N-(TERT-BUTYL)AMINE is a synthetic organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(BENZYLOXY)-3-IODO-5-METHOXYBENZYL]-N-(TERT-BUTYL)AMINE typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-iodo-5-methoxybenzaldehyde and benzyl bromide.
Benzylation: The hydroxyl group of 4-hydroxy-3-iodo-5-methoxybenzaldehyde is protected by benzylation using benzyl bromide in the presence of a base like potassium carbonate.
Reductive Amination: The benzylated intermediate undergoes reductive amination with tert-butylamine in the presence of a reducing agent such as sodium triacetoxyborohydride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(BENZYLOXY)-3-IODO-5-METHOXYBENZYL]-N-(TERT-BUTYL)AMINE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the aromatic ring can participate in nucleophilic substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The methoxy and benzyl groups can be involved in oxidation and reduction reactions, respectively, altering the electronic properties of the compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Reductive Amination: Utilizes reducing agents like sodium triacetoxyborohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can introduce various substituents at the iodine position, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(BENZYLOXY)-3-IODO-5-METHOXYBENZYL]-N-(TERT-BUTYL)AMINE is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound’s unique properties can be leveraged in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it versatile for industrial applications.
Mechanism of Action
The mechanism by which N-[4-(BENZYLOXY)-3-IODO-5-METHOXYBENZYL]-N-(TERT-BUTYL)AMINE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyl and methoxy groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[4-(BENZYLOXY)-3-IODO-5-METHOXYBENZYL]-N-METHYLAMINE: Similar structure but with a methyl group instead of a tert-butyl group.
N-[4-(BENZYLOXY)-3-IODO-5-METHOXYBENZYL]-N-ETHYLAMINE: Similar structure but with an ethyl group instead of a tert-butyl group.
Uniqueness
N-[4-(BENZYLOXY)-3-IODO-5-METHOXYBENZYL]-N-(TERT-BUTYL)AMINE is unique due to the presence of the tert-butyl group, which can significantly influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C19H24INO2 |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-[(3-iodo-5-methoxy-4-phenylmethoxyphenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C19H24INO2/c1-19(2,3)21-12-15-10-16(20)18(17(11-15)22-4)23-13-14-8-6-5-7-9-14/h5-11,21H,12-13H2,1-4H3 |
InChI Key |
HPKGLRBRJXXYAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CC(=C(C(=C1)I)OCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


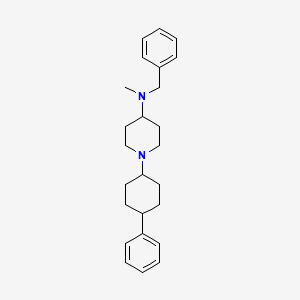
![3,5-Dimethyl-1'-[4-(methylsulfanyl)benzyl]-1,4'-bipiperidine](/img/structure/B10886011.png)
![5-(4-ethylphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10886022.png)
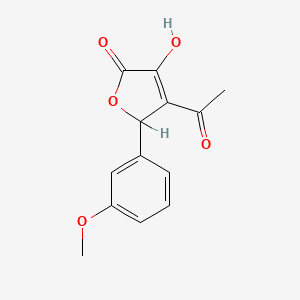
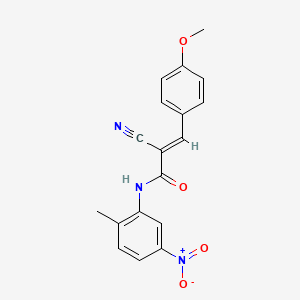
![(2Z,5E)-3-phenyl-2-(phenylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B10886043.png)
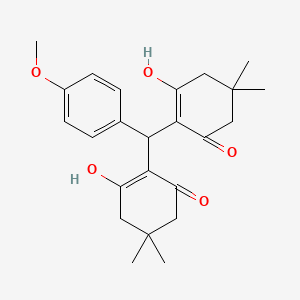
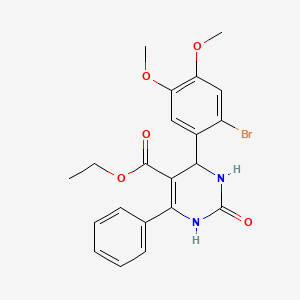
![N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine](/img/structure/B10886055.png)
![4-[(2Z)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B10886069.png)
![1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B10886084.png)
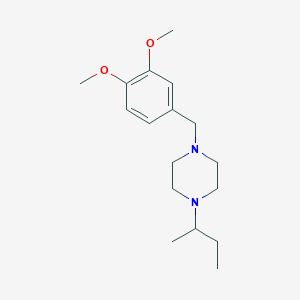
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B10886091.png)
![ethyl 5-(4-hydroxy-3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10886095.png)
